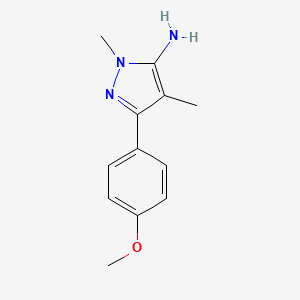
5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. The methoxy group attached to the phenyl ring and the dimethyl substitutions on the pyrazole core suggest modifications that could impact the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of compounds with similar structures, the synthesis can involve condensation reactions under acidic conditions, as seen in the synthesis of various substituted pyrazoles . The specific synthesis route for 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing a three-dimensional network formed by hydrogen bonding . The geometry optimization and vibrational spectra of another related compound were obtained using DFT calculations, which also provided insights into the molecular parameters such as bond lengths and angles .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation, substitution, and addition reactions, depending on the functional groups present. For example, 3-methoxy-1-phenyl-2-pyrazolin-5-one, a related compound, reacts with different reagents to yield various products, demonstrating the reactivity of the pyrazole moiety . The specific chemical reactions that 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine can undergo are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's solubility and electronic properties. The molecular electrostatic potential, HOMO-LUMO gap, and other electronic properties can be analyzed using quantum chemical calculations, as demonstrated for a related compound . The crystal packing and hydrogen bonding patterns, as observed in related compounds, can also influence the melting point, solubility, and stability of the compound .
Aplicaciones Científicas De Investigación
Synthesis and NMR Spectroscopic Investigations : Holzer and Hallak (2004) conducted a study on the reaction of 3-methoxy-1-phenyl-2-pyrazolin-5-one with various reagents, leading to different products, each characterized by NMR spectroscopy. This research provides insight into the reactivity and potential transformations of pyrazoline derivatives, possibly including compounds structurally related to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine (Holzer & Hallak, 2004).
Facile Synthesis and Characterization : Pareek, Joseph, and Seth (2010) described the synthesis of various pyrazoles, focusing on their spectral characterization and elemental analysis. Their approach to synthesizing substituted pyrazoles may provide a framework for the synthesis and characterization of 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine related compounds (Pareek, Joseph, & Seth, 2010).
Efficient Synthesis Involving Thiazolyl and Etheral Pharmacophores : Bhosle et al. (2012) developed a synthetic route for pyrazolines and isoxazolines, which are structurally related to the compound . Their study might offer valuable insights into the chemical behavior and potential applications of such compounds (Bhosle et al., 2012).
Spectral and Crystallographic Investigations : The study by Hayvalı et al. (2010) delves into the synthesis, spectroscopic, and crystallographic analysis of Schiff base ligands derived from pyrazolone, shedding light on their structural aspects which could be relevant for understanding compounds like 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactivity and Interaction
Some studies have focused on the reactivity and interaction of compounds similar to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine:
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound structurally akin to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine. This research might provide valuable insights into the molecular interactions and properties of such compounds (Viji et al., 2020).
In Silico Studies of Schiff Bases Derived from 4-Aminoantipyrine : Ossai et al. (2020) focused on Schiff bases derived from 4-aminoantipyrine, providing structural insights through crystallography and in silico studies. These findings may contribute to understanding the chemical behavior of compounds structurally related to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine (Ossai et al., 2020).
CuI Complexes with Scorpionate Ligands : Gennari et al. (2008) explored the interaction of CuI complexes with N,N',S,S' scorpionate ligands, providing insights into their dimer-monomer equilibria and molecular behavior, which could be relevant for understanding the reactivity of compounds related to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine (Gennari et al., 2008).
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-2,4-dimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-11(14-15(2)12(8)13)9-4-6-10(16-3)7-5-9/h4-7H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROFOWWYCVUEOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)OC)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

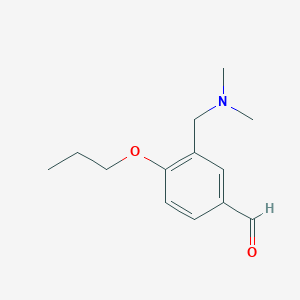
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

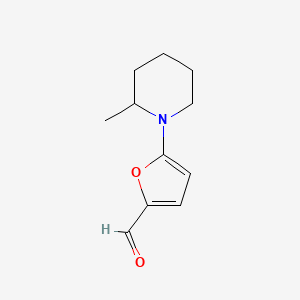
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)




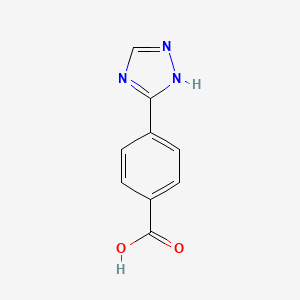

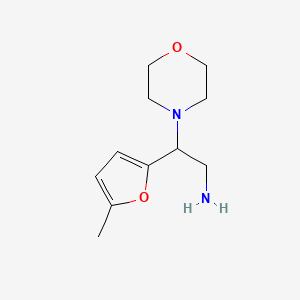

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)